Boc-D-asparagine

概要

説明

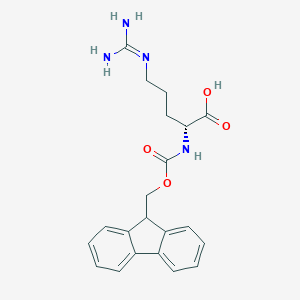

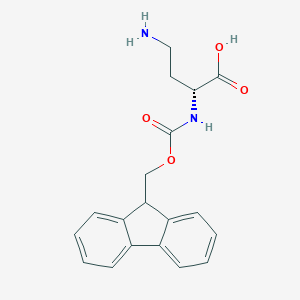

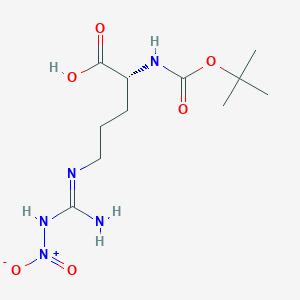

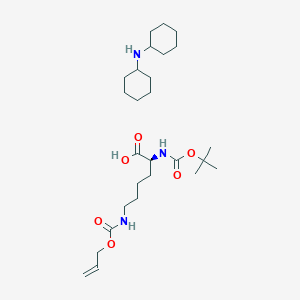

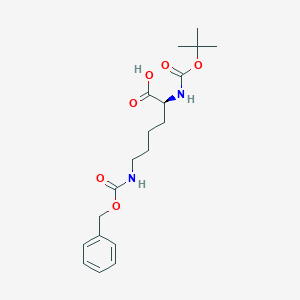

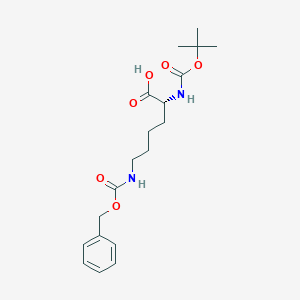

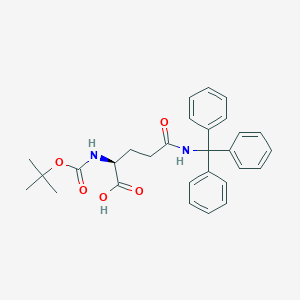

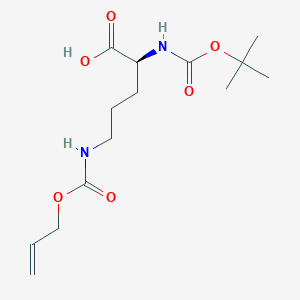

Boc-D-asparagine is an asparagine derivative . It is also known as Boc-D-Asn-OH and has the molecular formula C9H16N2O5 . It is used by bacteria such as Saccharomyces cerevisiae as a sole nitrogen source for replication .

Synthesis Analysis

Boc-D-asparagine can be synthesized from aspartate and glutamine. Asparagine synthetase (ASN) is one of the key enzymes responsible for this synthesis. The process involves the amination of aspartate, which is catalyzed by ASN in an ATP-dependent amidotransferase reaction . A slow-onset, tight binding inhibitor, which exhibits nanomolar affinity for human ASN in vitro, exhibits excellent selectivity at 10 μM concentration in HCT-116 cell lysates with almost no off-target binding .

Molecular Structure Analysis

The molecular weight of Boc-D-asparagine is 232.23 g/mol . The IUPAC name is (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid . The InChIKey is FYYSQDHBALBGHX-RXMQYKEDSA-N .

Chemical Reactions Analysis

The solvent was evaporated under reduced pressure till 1,4-dioxane was distilled and the pH adjusted to 2 with HCI 37% to give a white solid that was filtered, washed with water and dried .

Physical And Chemical Properties Analysis

Boc-D-asparagine has an empirical formula of C9H16N2O5 . Its molecular weight is 232.23 .

科学的研究の応用

-

Cancer Treatment

- Field : Oncology .

- Application : L-asparaginase is renowned as a chemotherapeutic agent, mainly used to treat acute lymphoblastic leukemia (ALL) in combination with vincristine and a glucocorticoid . It inhibits the growth of tumor cells by depriving them of nutrition, necessary for their growth and proliferation .

- Methods : The enzyme is administered as part of a chemotherapy regimen. It works by breaking down asparagine, an amino acid that is essential for the growth of ALL cells .

- Results : The treatment has been successful in controlling the growth and proliferation of cancer cells .

-

Treatment of Infectious Diseases

-

Treatment of Autoimmune Diseases

-

Treatment of Canine and Feline Cancer

-

Food Processing

- Field : Food Industry .

- Application : L-asparaginase is used as a food processing agent to reduce the acrylamide concentration .

- Methods : The enzyme is used in food processing to break down asparagine, which can form acrylamide, a potential carcinogen, when heated .

- Results : The use of L-asparaginase in food processing has been successful in reducing acrylamide levels .

-

Antimicrobial Drug Development

Safety And Hazards

将来の方向性

Expression of human asparagine synthetase (ASNS) promotes metastatic progression and tumor cell invasiveness in colorectal and breast cancer, presumably by altering cellular levels of L-asparagine . This suggests that Boc-D-asparagine and other asparagine derivatives could potentially be targeted in cancer therapies .

Relevant Papers

Several papers have been retrieved that are relevant to Boc-D-asparagine. These include a paper on the high-resolution crystal structure of human asparagine synthetase , a paper on the mild deprotection of the N-tert-butyl-dicarbonate (N-Boc) group , and a paper on asparagine: a metabolite to be targeted in cancers .

特性

IUPAC Name |

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYSQDHBALBGHX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364634 | |

| Record name | Boc-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-asparagine | |

CAS RN |

75647-01-7 | |

| Record name | Boc-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。